molecular formula C19H21N3O3 B5740174 5-[(4-tert-butylbenzoyl)amino]benzene-1,3-dicarboxamide

5-[(4-tert-butylbenzoyl)amino]benzene-1,3-dicarboxamide

Cat. No.: B5740174
M. Wt: 339.4 g/mol
InChI Key: DNXQWODJIFPOTI-UHFFFAOYSA-N
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Description

5-[(4-tert-Butylbenzoyl)amino]benzene-1,3-dicarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzene ring substituted with a tert-butylbenzoyl group and two amide groups, making it an interesting subject for chemical studies.

Properties

IUPAC Name

5-[(4-tert-butylbenzoyl)amino]benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-19(2,3)14-6-4-11(5-7-14)18(25)22-15-9-12(16(20)23)8-13(10-15)17(21)24/h4-10H,1-3H3,(H2,20,23)(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXQWODJIFPOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-tert-butylbenzoyl)amino]benzene-1,3-dicarboxamide typically involves the reaction of 4-tert-butylbenzoic acid with isophthaloyl chloride in the presence of a suitable base, such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group to form the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(4-tert-Butylbenzoyl)amino]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-tert-Butylbenzoyl)amino]benzene-1,3-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-[(4-tert-butylbenzoyl)amino]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzoyl)amino acetic acid
  • tert-Butyl 4-(4-chlorobenzyl)amino-1-piperidinecarboxylate
  • tert-Butyl 4-(2-amino-4-bromophenyl)-1-piperazinecarboxylate

Uniqueness

5-[(4-tert-Butylbenzoyl)amino]benzene-1,3-dicarboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .

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